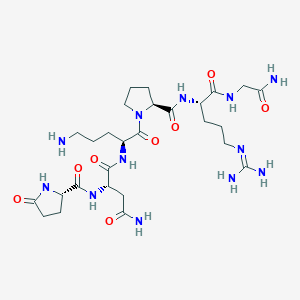
5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage: Releasing the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can modify disulfide bonds or other functional groups within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can result in free thiols.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound for developing new synthetic methods.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes.
Receptor Binding: Potential to bind to biological receptors and modulate their activity.
Medicine
Drug Development: Investigated for therapeutic potential in treating diseases.
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry
Biotechnology: Applications in the production of biopharmaceuticals.
Agriculture: Potential use in developing bioactive compounds for crop protection.
Mechanism of Action
The mechanism of action for “5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-L-ornithylglycinamide: Lacks the diaminomethylidene group.
5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-L-ornithyl-L-glycinamide: Contains an additional amino acid residue.
Uniqueness
“5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
Properties
CAS No. |
268745-35-3 |
|---|---|
Molecular Formula |
C27H46N12O8 |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C27H46N12O8/c28-9-1-4-16(37-24(45)17(12-19(29)40)38-23(44)15-7-8-21(42)35-15)26(47)39-11-3-6-18(39)25(46)36-14(5-2-10-33-27(31)32)22(43)34-13-20(30)41/h14-18H,1-13,28H2,(H2,29,40)(H2,30,41)(H,34,43)(H,35,42)(H,36,46)(H,37,45)(H,38,44)(H4,31,32,33)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
QPXVAYHRWMELAL-ATIWLJMLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN)NC(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
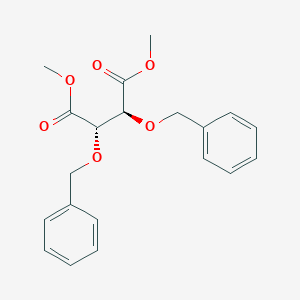
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)

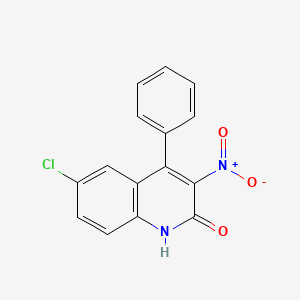
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)

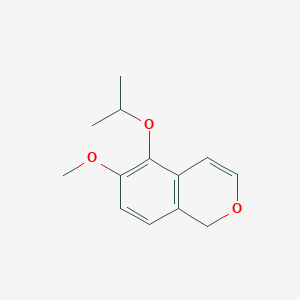
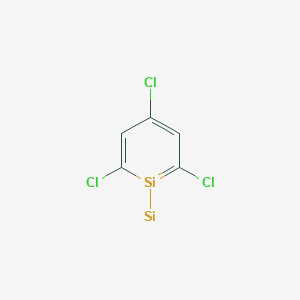
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
